N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide
Description
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group at the 2-position and an oxamide moiety functionalized with a propenyl (allyl) group. This structure combines a rigid bicyclic system with flexible substituents, making it a candidate for applications in medicinal chemistry, particularly as an autotaxin inhibitor, as indicated by its structural similarity to patented compounds in this class . The compound’s design leverages the thienopyrazole scaffold’s ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-8-18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRJNBNHSZFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N1-allyl-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1, a key enzyme in the biochemical pathway of these parasites. The molecular docking study conducted on Lm-PTR1 justified the potent antileishmanial activity of the compound.
Biochemical Pathways
The compound affects the biochemical pathways of the parasites by inhibiting the activity of the enzyme LmPTR1. This inhibition disrupts the normal functioning of the parasites, leading to their death.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the compound elicited better inhibition effects against Plasmodium berghei.
Biological Activity
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thieno[3,4-c]pyrazole core substituted with a 4-methylphenyl group and a prop-2-enyloxy moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
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Anticancer Activity :
- Studies have shown that compounds with similar thieno[3,4-c]pyrazole structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in breast and lung cancer models.
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Anti-inflammatory Properties :
- Compounds in the thieno class have been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties.
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Antimicrobial Activity :
- Preliminary studies indicate that thieno derivatives may exhibit antimicrobial properties against various bacterial strains. The exact mechanism is yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : Potential interaction with receptors related to inflammatory pathways or apoptosis.
Case Studies
Several studies have investigated the biological activity of similar compounds:
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Cytotoxicity Evaluation :
- A study tested a related thieno derivative on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency.
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Anti-inflammatory Assessment :
- In an animal model of arthritis, administration of a thieno derivative resulted in reduced swelling and pain scores compared to control groups, suggesting effective anti-inflammatory action.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide and related derivatives:
Key Observations:
Core Modifications: The target compound retains the non-oxidized thienopyrazole core, whereas analogs like the 4-bromo derivative () and the diketone-containing compound () feature oxidized or modified cores, which may alter electronic properties and binding affinity.
Substituent Diversity :
- The 2-position substituent varies significantly: 4-methylphenyl (target compound), 4-methoxyphenyl (), and other aryl groups. Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl groups .
Functional Group Impact: The oxamide group in the target compound differs from benzamide () or cyclopentanecarboxamide ().
Biological Activity :
- While the target compound is inferred to act as an autotaxin inhibitor based on patent data (), direct biological data for analogs (e.g., IC50 values) are absent in the provided evidence.
Research Findings and Limitations
- Hydrogen-bonding patterns, critical for activity, remain uncharacterized but could be analyzed using graph-set theory ().
Synthetic Challenges :
The propenyl group in the target compound introduces steric hindrance, which may complicate synthesis compared to simpler benzamide derivatives ().- Data Gaps: No comparative pharmacokinetic or potency data are available in the provided evidence. Further studies using validated crystallographic protocols () are needed to confirm binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
